Butein

Vue d'ensemble

Description

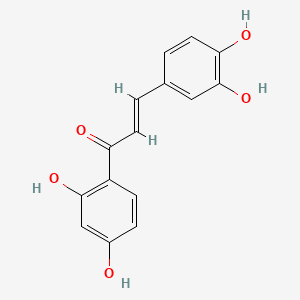

La butéine est une chalcone naturelle, un type de flavonoïde, dont le nom chimique est 2′,3,4,4′-tétrahydroxychalcone. Elle se trouve dans diverses plantes, notamment le Toxicodendron vernicifluum, le Dahlia, le Butea monosperma et le Coreopsis. La butéine a gagné en popularité grâce à sa large gamme de propriétés pharmacologiques, notamment ses effets anti-inflammatoires, anticancéreux, antioxydants et anti-angiogéniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La butéine peut être synthétisée par condensation aldolique catalysée par le chlorure de thionyle (SOCl2) et l'alcool éthylique (EtOH). Les conditions réactionnelles optimales comprennent le rapport molaire des réactifs, le dosage du catalyseur et le temps de réaction, ce qui peut produire jusqu'à 88 % de butéine . Une autre méthode implique la préparation d'une dispersion solide en utilisant des excipients hydrophiles tels que le PVP K-30 et le poloxamère 407 pour améliorer sa solubilité .

Méthodes de production industrielle

La production industrielle de butéine implique généralement l'extraction à partir de sources végétales telles que le bois de cœur de Dalbergia odorifera, la graine de Cyclopia subternata et les tiges de Semecarpus anacardium . Le processus d'extraction peut inclure une extraction par solvant suivie d'étapes de purification pour isoler la butéine sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

La butéine subit diverses réactions chimiques, notamment :

Réduction : La butéine peut être réduite en sa dihydrochalcone correspondante dans des conditions spécifiques.

Substitution : La butéine peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et les catalyseurs métalliques.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés oxydés de la butéine avec des propriétés antioxydantes améliorées.

Réduction : Dérivés de la dihydrochalcone.

Substitution : Dérivés de la chalcone substituée avec des activités biologiques potentielles.

Applications de la recherche scientifique

La butéine a été largement étudiée pour ses applications de recherche scientifique, notamment :

Médecine : La butéine s'est avérée prometteuse dans le traitement du cancer en inhibant la croissance cellulaire et en favorisant l'apoptose.

Mécanisme d'action

La butéine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : La butéine piège les radicaux peroxyles et chélate les ions métalliques de transition, réduisant ainsi les dommages oxydatifs.

Activité anti-inflammatoire : La butéine inhibe l'activation de la voie du facteur nucléaire kappa B (NF-κB) et augmente l'expression de voies antioxydantes telles que le facteur 2 apparenté au facteur érythroïde 2 lié au nucléaire (Nrf2).

Activité anticancéreuse : La butéine inhibe le récepteur du facteur de croissance épidermique et la voie phosphoinositide 3-kinase (PI3K)/Akt/cible mammifère de la rapamycine (mTOR), entraînant une réduction de la croissance cellulaire et une augmentation de l'apoptose.

Applications De Recherche Scientifique

Anti-Cancer Properties

Butein has demonstrated significant anti-cancer effects across various types of malignancies. Its mechanisms include apoptosis induction, inhibition of cell proliferation, and modulation of key signaling pathways.

Efficacy Against Specific Cancers

Other Therapeutic Applications

Beyond its anti-cancer properties, this compound exhibits a range of biological activities that suggest potential applications in other health conditions.

Anti-Inflammatory Effects

This compound has been recognized for its anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases. It modulates inflammatory pathways, potentially benefiting conditions such as arthritis and cardiovascular diseases.

Anti-Diabetic Activity

Research indicates that this compound possesses anti-diabetic properties by improving insulin sensitivity and reducing hyperglycemia. Its mechanism involves the modulation of glucose metabolism and reduction of oxidative stress .

Neuroprotective Effects

Studies have shown that this compound can protect against neurodegenerative diseases by enhancing cellular resistance to oxidative stress. It has been linked to improved outcomes in models of Alzheimer's disease by delaying symptoms associated with amyloid-beta accumulation .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer types and other health conditions:

- Oral Squamous Cell Carcinoma : A study found that this compound significantly reduced the viability of oral squamous cell carcinoma cells through both time- and dose-dependent mechanisms. The use of assays such as MTT confirmed its cytotoxicity .

- Colorectal Cancer : Research utilizing gene expression profiling revealed that this compound targets multiple signaling pathways implicated in colorectal cancer progression, including mitogen-activated protein kinase and JAK-STAT pathways, indicating its potential as a multi-targeted agent .

Mécanisme D'action

Butein exerts its effects through various molecular targets and pathways:

Antioxidant Activity: This compound traps peroxyl radicals and chelates transition metal ions, reducing oxidative damage.

Anti-inflammatory Activity: This compound inhibits the activation of the nuclear factor kappa B (NF-κB) pathway and upregulates the expression of antioxidant pathways like nuclear factor erythroid 2-related factor 2 (Nrf2).

Comparaison Avec Des Composés Similaires

La butéine est comparée à d'autres composés similaires, tels que :

Activité Biologique

Butein, a flavonoid derived from the bark of Rhus verniciflua Stokes, has garnered attention for its diverse biological activities, particularly in cancer research. This compound exhibits significant anti-tumor properties, influencing various cellular mechanisms that contribute to cancer progression. Recent studies have demonstrated its potential in inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways involved in tumor growth.

Antitumor Effects

This compound has been shown to exert potent antitumor effects across several cancer types. Key findings include:

- Ovarian Cancer : this compound inhibits IL-6 signaling, leading to reduced cell proliferation and increased apoptosis. It achieves this by blocking the interaction between IL-6 and its receptor IL-6Rα, thereby decreasing STAT3 phosphorylation and promoting the nuclear accumulation of FoxO3a, which is associated with cell cycle arrest .

- Nasopharyngeal Carcinoma (NPC) : In NPC cells, this compound reduces survivin protein levels through ubiquitination-mediated degradation. It enhances the interaction between survivin and E3 ligase Fbxl7, leading to decreased cell viability and colony formation in vitro .

- Hepatocellular Carcinoma (HCC) : this compound directly interacts with Aurora B kinase, inhibiting its activity and inducing G2/M phase arrest in HCC cells. This interaction results in apoptosis and is selective for Aurora B without affecting Aurora A or C .

- Oral Squamous Cell Carcinoma (OSCC) : this compound has been found to decrease the viability and clonogenic potential of OSCC cells while promoting apoptosis and inhibiting migration and invasion .

This compound's biological activities are mediated through several mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase arrest by modulating key proteins involved in cell cycle regulation, such as ATM and Chk1/2. This leads to a decrease in cdc25C levels and promotes apoptosis via caspase activation .

- Apoptosis Induction : The compound activates caspase-3 and alters the expression of apoptotic proteins (Bcl-2 and Bax), enhancing sensitivity to apoptosis-inducing signals .

- Inhibition of Migration and Invasion : this compound suppresses NF-κB signaling pathways that regulate matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), critical for cancer metastasis .

- Survivin Degradation : By promoting the degradation of survivin, a protein associated with poor prognosis in cancers, this compound reduces tumor growth potential significantly .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Focus | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| IL-6 Signaling | Ovarian Cancer | Inhibition of IL-6/IL-6Rα interaction | Induced apoptosis; reduced cell proliferation |

| Survivin Degradation | Nasopharyngeal Carcinoma | Enhanced ubiquitination-mediated degradation | Decreased cell viability by over 80% |

| Aurora B Kinase Interaction | Hepatocellular Carcinoma | Inhibition of Aurora B activity | Induced G2/M arrest; increased apoptosis |

| Apoptosis Induction | Oral Squamous Cell Carcinoma | Modulation of apoptotic pathways | Dose-dependent reduction in cell viability |

Case Study 1: Ovarian Cancer

A study published in Molecules demonstrated that this compound significantly inhibited ovarian cancer cell growth by targeting IL-6 signaling pathways. The research utilized both in vitro assays and animal models to confirm the efficacy of this compound in reducing tumor size while promoting apoptotic processes within the cancer cells .

Case Study 2: Nasopharyngeal Carcinoma

In another investigation focused on NPC, this compound was identified as a promising anti-tumor agent that effectively reduced survivin levels. The study employed a natural product screening approach that highlighted this compound's unique ability to enhance survivin degradation through E3 ligase interactions, showcasing its potential as a therapeutic candidate against NPC .

Propriétés

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMYWHCQALZEGT-ORCRQEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025569 | |

| Record name | 2',3,4,4'-Tetrahydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-52-5, 21849-70-7 | |

| Record name | Butein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3,4,4'-Tetrahydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,4'-tetrahydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WVS5M0LGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.